molecular formula C34H32O10 B581423 Bi-linderone CAS No. 1227375-09-8

Bi-linderone

Cat. No. B581423
M. Wt: 600.62
InChI Key: LCIXMPUYUMOMIA-JCTONOIOSA-N
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Description

Bi-linderone is a compound isolated from the traditional Chinese medicinal plant Lindera aggregata . It has been found to have activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 μg/mL .


Synthesis Analysis

The synthesis of Bi-linderone involves a Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . Moreover, the thermal isomerization of linderaspirone A into Bi-linderone has been discovered, which may give clues to the biosynthetic pathway for Bi-linderone .


Molecular Structure Analysis

The molecular weight of Bi-linderone is 600.61, and its formula is C34H32O10 . The structure of Bi-linderone contains a spirocyclopentenedione-containing carbon skeleton .

Scientific Research Applications

  • Insulin Sensitivity Improvement : Bi-linderone was found to show significant activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 microg/mL (Wang, Gao, Zhang, & Liu, 2010).

  • Anti-Inflammatory and Anti-Neuroinflammatory Actions : Compounds including bi-linderone isolated from Lindera erythrocarpa demonstrated significant inhibitory effects on the production of pro-inflammatory proteins and the activation of nuclear factor κB (NF-κB), suggesting therapeutic potential in neuroinflammatory diseases (Yoon, Lee, Liu, Lee, & Lee, 2022).

  • Synthetic Studies and Molecular Structure : Research focusing on the synthetic studies toward bi-linderone revealed unexpected 6π-electrocyclization reactions, contributing to the understanding of the molecular structure and synthesis of this compound (Xiao, Zhang, Wang, & Hu, 2015).

  • Biomimetic Total Syntheses : Bi-linderone's efficient biomimetic total synthesis was achieved through simple exposure to sunlight, triggering photochemical reactions (Tan, Zheng, Liu, & Wang, 2011).

  • Structural Determination and Biosynthetic Pathways : Chromatographic fractionation led to the isolation of bi-linderone derivatives, contributing to the understanding of their structures and potential biosynthetic pathways (Chen, Liu, Deng, Zhang, Li, Ahmed, Yin, & Tang, 2018).

  • Concise Synthesis Methods : Research into the synthesis of bi-linderone has provided insights into its possible biosynthetic pathways and the methodologies for its production (Xiao, Liu, Wang, Zhang, Li, & Hu, 2013).

  • Antioxidant and Anticancer Activities : Isolated compounds from Lindera oxyphylla, including linderone, showed significant antioxidant activity and potential anticancer properties (Hosseinzadeh, Hadi, Mohamad, Khalilzadeh, Cheahd, & Fadaeinasab, 2013).

  • Formal Synthesis of Related Compounds : Studies on the formal synthesis of related compounds such as linderone and lucidone have been reported, contributing to the field of natural product synthesis (Bose & Langer, 2005).

  • Suppression of Breast Cancer Cell Metastasis : Methyl linderone, a related compound, was found to attenuate breast cancer cell metastasis by suppressing pro-inflammatory and metastasis-related factors (Yoon, Pham, Lee, Lee, Ryu, Oh, Oh, & Yoon, 2019).

  • Osteoporosis Treatment Potential : Lindera aggregata, a source of bi-linderone, demonstrated potential in osteoporosis treatment through the regulation of bone resorption and formation genes (Wang, Rong, Wang, Yu, Wang, Wang, Xue, Chen, Meng, & Peng, 2022).

properties

IUPAC Name

9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIXMPUYUMOMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(C2(C(C1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bi-linderone

Citations

For This Compound
52
Citations
L Chen, B Liu, JJ Deng, JS Zhang, W Li, A Ahmed… - RSC …, 2018 - pubs.rsc.org
… The 1 H and 13 C NMR signals (Table 1) of 4 bore a high resemblance to those of epi-bi-linderone (5), 8 a synthesized compound firstly isolated as a natural product in the current study…
Number of citations: 9 pubs.rsc.org
CS Yoon, H Lee, Z Liu, HK Lee, DS Lee - International Journal of …, 2022 - mdpi.com
… In this study, a novel bi-linderone derivative and 17 known compounds were isolated from the leaves of L. erythrocarpa by using various chromatographic methods. The structures of the …
Number of citations: 4 www.mdpi.com
F Xiao, Q Zhang, Y Wang, X Hu - Synthesis, 2015 - thieme-connect.com
… In summary, our synthetic studies on bi-linderone finally led us to the discovery of unexpected 6π-electrocyclizations. The highly reactive cyclization of 4 offered a rare example of a 6π-…
Number of citations: 3 www.thieme-connect.com
F Wang, Y Gao, L Zhang, JK Liu - Organic Letters, 2010 - ACS Publications
… To investigate the effect of bi-linderone (1) on insulin … Bi-linderone markedly elevated phosphorylation of InsR, Akt, … 20 min, 5 mL/min, 300 nm) to yield bi-linderone (1, 4 mg, t R = 7.1 …
Number of citations: 39 pubs.acs.org
X Liu, J Yang, XJ Yao, X Yang, J Fu… - The Journal of …, 2019 - ACS Publications
Four disesquiterpenoid–geranylbenzofuranone conjugates, linderalides A–D (1–4), were isolated from Lindera aggregata. Compounds 1–3 represent the first examples of …
Number of citations: 21 pubs.acs.org
F Xiao, W Liu, Y Wang, Q Zhang, X Li… - Asian Journal of Organic …, 2013 - ncbi.nlm.nih.gov
… bi‐linderone has been discovered, which may give clues to the biosynthetic pathway for bi‐linderone… crystallographic data of the synthesized bi‐linderone are identical to the published …
Number of citations: 11 www.ncbi.nlm.nih.gov
H Tan, C Zheng, Z Liu, DZ Wang - Organic Letters, 2011 - ACS Publications
… were 77%, with linderaspirone A and bi-linderone being produced in 35% and 18% yields, … The third product, which we identified to be an epimer of bi-linderone (18), accounted for the …
Number of citations: 20 pubs.acs.org
SS Wen, Y Wang, JP Xu, Q Liu, L Zhang… - Natural Product …, 2022 - Taylor & Francis
Two new sesquiterpenoid lactone derivatives, linderin A (1) and linderin B (2) comprising a sesquiterpenoid lactone and a methyl geranylhomogentisate moiety together with six known …
Number of citations: 5 www.tandfonline.com
F Zhang, C Chen, X Hu - Synlett, 2023 - thieme-connect.com
… of linderaspirone A (1) and bi-linderone (2). Compounds 1 and 2 … For the formation of bi-linderone, the radical intermediate 4 … biosynthetic proposal for linderaspirone A and bi-linderone …
Number of citations: 2 www.thieme-connect.com
GQ Wang, K Wei, L Zhang, T Feng, F Wang, QA Wang… - Tetrahedron letters, 2011 - Elsevier
… (±)-bi-linderone (2… bi-linderone (2) was also reported on the basis of extensive analysis of NMR spectra and crystal X-ray diffraction (Fig, 1). (±)-Linderaspirone A (1) and (±)-bi-linderone …
Number of citations: 7 www.sciencedirect.com

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